molecular formula C19H18ClN3O3S B11144337 2-chloro-4-(1H-pyrrol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

2-chloro-4-(1H-pyrrol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Cat. No.: B11144337
M. Wt: 403.9 g/mol
InChI Key: JRSPRTRZXXMRQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-4-(1H-pyrrol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is a complex organic compound with a unique structure that includes a pyrrole ring, a sulfamoylphenyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-(1H-pyrrol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide typically involves multiple steps. One common approach is to start with the chlorination of 4-(1H-pyrrol-1-yl)benzenol to obtain 2-chloro-4-(1H-pyrrol-1-yl)benzenol . This intermediate can then be reacted with N-[2-(4-sulfamoylphenyl)ethyl]amine under specific conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-(1H-pyrrol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The chloro group in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve controlled temperatures and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-chloro-4-(1H-pyrrol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or in the study of biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It can be utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-chloro-4-(1H-pyrrol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-4-(1H-pyrrol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is unique due to its combination of functional groups, which confer specific chemical properties and potential biological activities

Properties

Molecular Formula

C19H18ClN3O3S

Molecular Weight

403.9 g/mol

IUPAC Name

2-chloro-4-pyrrol-1-yl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

InChI

InChI=1S/C19H18ClN3O3S/c20-18-13-15(23-11-1-2-12-23)5-8-17(18)19(24)22-10-9-14-3-6-16(7-4-14)27(21,25)26/h1-8,11-13H,9-10H2,(H,22,24)(H2,21,25,26)

InChI Key

JRSPRTRZXXMRQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=CC(=C(C=C2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.